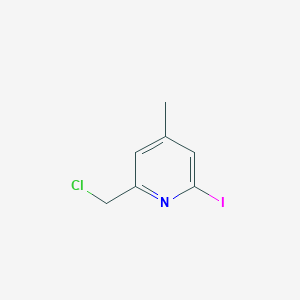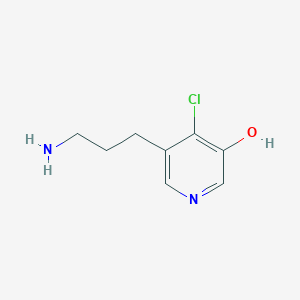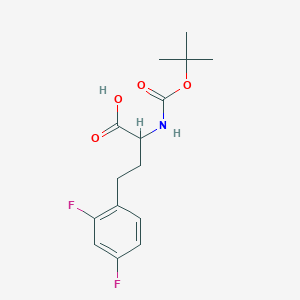
4-N-Fmoc3-aminomethyl-morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-N-Fmoc3-aminomethyl-morpholine: is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of the aminomethyl group on the morpholine ring. This compound is primarily used in peptide synthesis as a protecting group for amino acids, allowing for the selective deprotection and coupling of amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-Fmoc3-aminomethyl-morpholine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable dehydrating agent, such as phosphorus oxychloride, to form morpholine.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced by reacting morpholine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the aminomethyl-morpholine.
Fmoc Protection: The final step involves the protection of the aminomethyl group with the Fmoc group. This is achieved by reacting the aminomethyl-morpholine with Fmoc chloride in the presence of a base, such as sodium carbonate, in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-N-Fmoc3-aminomethyl-morpholine undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF), to yield the free aminomethyl-morpholine.
Coupling Reactions: The free aminomethyl group can participate in peptide coupling reactions with activated carboxylic acids or esters to form peptide bonds.
Substitution Reactions: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form substituted derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF.
Coupling: Carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) in the presence of a base.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Deprotection: Free aminomethyl-morpholine.
Coupling: Peptide derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Chemistry: 4-N-Fmoc3-aminomethyl-morpholine is widely used in peptide synthesis as a protecting group for amino acids. It allows for the selective deprotection and coupling of amino acids, facilitating the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used in the synthesis of peptide-based probes and inhibitors. These probes can be used to study protein-protein interactions, enzyme activity, and cellular signaling pathways.
Medicine: In medicinal chemistry, this compound is used in the development of peptide-based therapeutics. These therapeutics can target specific proteins or receptors, offering potential treatments for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of 4-N-Fmoc3-aminomethyl-morpholine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the aminomethyl group from unwanted reactions during the synthesis process. Upon deprotection, the free aminomethyl group can participate in peptide coupling reactions, allowing for the formation of peptide bonds.
Molecular Targets and Pathways:
Peptide Synthesis: The primary target is the aminomethyl group, which is protected by the Fmoc group during synthesis.
Deprotection: The Fmoc group is removed under basic conditions, exposing the free aminomethyl group for further reactions.
Comparison with Similar Compounds
Fmoc-Protected Amino Acids: Similar to 4-N-Fmoc3-aminomethyl-morpholine, Fmoc-protected amino acids are widely used in peptide synthesis. Examples include Fmoc-protected glycine, alanine, and lysine.
Boc-Protected Amino Acids: Boc (tert-butyloxycarbonyl) is another common protecting group used in peptide synthesis. Boc-protected amino acids, such as Boc-protected glycine and alanine, offer an alternative protection strategy.
Uniqueness:
Fmoc vs. Boc: The Fmoc group is base-labile, allowing for selective deprotection under mild basic conditions, whereas the Boc group is acid-labile, requiring acidic conditions for deprotection. This difference in deprotection conditions provides flexibility in peptide synthesis, allowing for orthogonal protection strategies.
Morpholine Derivatives: The presence of the morpholine ring in this compound offers unique chemical properties, such as increased solubility and stability, compared to other Fmoc-protected compounds.
By understanding the unique properties and applications of this compound, researchers can leverage its potential in various scientific and industrial fields.
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C20H22N2O3/c21-11-14-12-24-10-9-22(14)20(23)25-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13,21H2 |
InChI Key |
KFTIWTZNUIHWOG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4,6-Bis(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14849022.png)






![3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14849053.png)




